molecular formula C19H16N2O B4562720 N-(Diphenylmethyl)-4-pyridinecarboxamide CAS No. 26863-95-6

N-(Diphenylmethyl)-4-pyridinecarboxamide

Cat. No.: B4562720
CAS No.: 26863-95-6
M. Wt: 288.3 g/mol
InChI Key: GBZKRGRJAGTFOU-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-4-pyridinecarboxamide is an organic compound that features a pyridine ring substituted with a diphenylmethyl group and a carboxamide group

Scientific Research Applications

N-(Diphenylmethyl)-4-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

Target of Action

N-(Diphenylmethyl)isonicotinamide, also known as N-benzhydrylpyridine-4-carboxamide, is a derivative of isonicotinamide . Isonicotinamide is a component of the coenzyme NAD and plays a significant role in preventing nutritional deficiency . It is also involved in the treatment of tuberculosis .

Mode of Action

It is known that isonicotinamide, a related compound, can interact with metal complexes, potentially influencing their reactivity . This interaction could lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

All components of vitamin B3, including isonicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various biochemical pathways.

Pharmacokinetics

It is known that n-methylnicotinamide, a metabolite of nicotinamide, is excreted in the urine . This suggests that N-(diphenylmethyl)isonicotinamide might also be metabolized and excreted in a similar manner.

Result of Action

Isonicotinamide, a related compound, has been reported to have anti-tubercular, anti-pyretic, fibrinolytic, and anti-bacterial properties .

Action Environment

The action of N-(diphenylmethyl)isonicotinamide may be influenced by various environmental factors. For instance, the reaction between isonicotinamide and other compounds can yield different structures depending on the reaction conditions, such as temperature and molar ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxylic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with ammonia or an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Shares the diphenylmethyl group but lacks the pyridine and carboxamide functionalities.

    Pyridinecarboxamide: Contains the pyridine and carboxamide groups but lacks the diphenylmethyl substitution.

    Desoxypipradrol: A structurally related compound with similar pharmacological properties.

Uniqueness

N-(Diphenylmethyl)-4-pyridinecarboxamide is unique due to the combination of its diphenylmethyl and pyridinecarboxamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzhydrylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(17-11-13-20-14-12-17)21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZKRGRJAGTFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949653
Record name N-(Diphenylmethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26863-95-6
Record name 4-Pyridinecarboxamide, N-(diphenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026863956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Diphenylmethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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